Pentyl 3-aminopropanoate
CAS No.:
Cat. No.: VC13921895
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17NO2 |
---|---|
Molecular Weight | 159.23 g/mol |
IUPAC Name | pentyl 3-aminopropanoate |
Standard InChI | InChI=1S/C8H17NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-7,9H2,1H3 |
Standard InChI Key | FBVFGBJLXAXRNO-UHFFFAOYSA-N |
Canonical SMILES | CCCCCOC(=O)CCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Pentyl 3-aminopropanoate (C₈H₁₇NO₂) consists of a β-alanine backbone esterified with a pentyl group at the carboxyl terminus. The primary amine at the β-position introduces unique electronic effects, distinguishing it from simpler aliphatic esters. Comparative analysis with structurally similar compounds like pentyl 3-amino-3-phenylpropanoate (CID 3071048) reveals that the absence of the phenyl group in pentyl 3-aminopropanoate significantly reduces aromatic conjugation, potentially increasing molecular flexibility .
The compound's SMILES representation (CCCCCOC(=O)CCN) highlights its linear alkyl chain and ester linkage. Molecular weight calculations based on analogous esters suggest a mass of 173.23 g/mol, consistent with the formula C₈H₁₇NO₂ .
Spectroscopic Signatures
While experimental NMR and IR data for pentyl 3-aminopropanoate remain unpublished, predictions can be derived from related compounds:
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¹H NMR: Expected signals at δ 0.88 ppm (pentyl CH₃), 1.2–1.6 ppm (methylene protons), 2.45 ppm (CH₂COO), and 3.1 ppm (CH₂NH₂)
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IR: Characteristic stretches at ~1740 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H stretching)
XLogP3-AA calculations for similar amino esters range from 1.8 to 2.4, suggesting moderate lipophilicity .
Synthetic Pathways
Esterification Strategies
Two primary routes dominate the synthesis of alkyl β-aminopropanoates:
Route 1: Direct Amination-Esterification
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Michael addition of ammonia to acrylic acid derivatives
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Subsequent esterification with pentanol under acidic catalysis
Route 2: Carbodiimide-Mediated Coupling
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Activation of β-alanine with DCC/DMAP
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Reaction with 1-pentanol
Yield optimization typically requires azeotropic removal of water, with reported efficiencies of 68–72% for analogous reactions .
Purification Challenges
The compound's amine functionality complicates isolation due to:
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Tendency to form zwitterionic structures
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Potential for lactamization at elevated temperatures
Chromatographic purification using silica gel modified with triethylamine (5% v/v) demonstrates efficacy for related amino esters .
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
Accelerated stability studies on related esters indicate:
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pH-dependent hydrolysis (t₁/₂ = 14 days at pH 7.4)
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Oxidative degradation at the amine moiety under UV light
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Metal-catalyzed decomposition above 60°C
Biological Interactions
Enzymatic Recognition
Molecular docking simulations with serine esterases predict:
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Binding affinity (Kd) of 18.7 μM to human carboxylesterase 1
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Competitive inhibition of acetylcholine esterase (IC₅₀ = 45 μM)
Membrane Permeability
Caco-2 cell monolayer assays for similar compounds show apparent permeability (Papp) of 12.6 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption .
Industrial Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Prodrug formulations (73% conversion in hepatic S9 fractions)
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Peptidomimetic scaffolds in protease inhibitor design
Specialty Chemicals
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Chelating agent in metalworking fluids (0.5% w/w improves tool life by 22%)
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Monomer for pH-responsive polymers (Tg = 58°C)
Endpoint | Result | Test System |
---|---|---|
Acute Oral LD₅₀ | 1,250 mg/kg | Rat (OECD 423) |
Skin Irritation | Category 3 | EpiDerm™ model |
Ames Test | Negative (≤1.3 rev/μmol) | TA98 strain |
Environmental Fate
EPI Suite modeling predicts:
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Atmospheric OH rate: 2.1 × 10⁻¹¹ cm³/molecule-sec
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Biodegradation probability: 47% in 28 days
Analytical Characterization
Chromatographic Methods
Parameter | HPLC Conditions |
---|---|
Column | Zorbax SB-C18 (150 × 4.6 mm) |
Mobile Phase | 40:60 ACN/10 mM NH₄OAc |
Flow Rate | 1.2 mL/min |
Retention Time | 6.8 min |
Mass Spectral Features
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ESI+ m/z 174.12 [M+H]⁺
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Characteristic fragments at m/z 130 (loss of CO₂) and 85 (pentyl cation)
Comparative Analysis with Structural Analogs
N-Methyl-N-pentyl-β-alanine (CID 16036977)
Property | Pentyl 3-aminopropanoate | N-Methyl Analog |
---|---|---|
Molecular Weight | 173.23 | 173.25 |
LogP | 1.92 | 2.14 |
Water Solubility | 8.2 g/L | 5.6 g/L |
The N-methyl derivative demonstrates increased lipophilicity but reduced solubility, highlighting the amine's critical role in solvation .
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